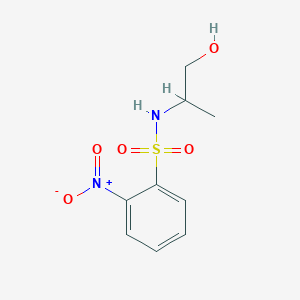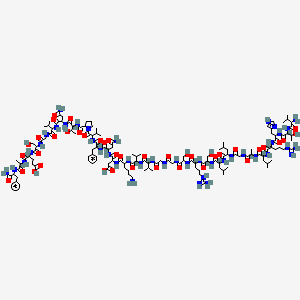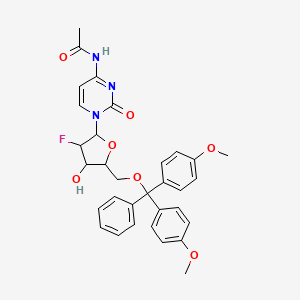![molecular formula C44H72N10O15 B13391700 2-[[2-[2-[[2-[[2-[[4-Amino-2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B13391700.png)
2-[[2-[2-[[2-[[2-[[4-Amino-2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a highly complex organic molecule with multiple amino and hydroxy groups. It is likely to be a peptide or a peptide-like compound, given the presence of multiple amide bonds and amino acid residues.
Synthetic Routes and Reaction Conditions:
- The synthesis of such a complex molecule typically involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification steps.
- Common methods for peptide bond formation include the use of coupling reagents such as carbodiimides (e.g., DCC, EDC) and activating agents like HOBt or HOAt.
Industrial Production Methods:
- Industrial production of peptides often involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
- Purification is typically achieved through high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The hydroxy groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC, Swern oxidation, or Dess-Martin periodinane.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products:
- The major products will depend on the specific reactions and conditions used but may include modified peptides or peptide derivatives.
Chemistry:
- Used as a model compound for studying peptide synthesis and reactions.
- Investigated for its structural properties and interactions with other molecules.
Biology:
- Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
- Used in research on protein-protein interactions and cellular signaling pathways.
Medicine:
- Potential therapeutic applications, such as in the development of peptide-based drugs.
- Investigated for its role in disease mechanisms and as a biomarker.
Industry:
- Used in the development of new materials, such as hydrogels or nanomaterials.
- Investigated for its potential use in biotechnology applications, such as biosensors.
作用機序
- The compound likely exerts its effects through interactions with specific molecular targets, such as enzymes, receptors, or other proteins.
- The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
- The specific pathways involved will depend on the biological context and the nature of the interactions.
類似化合物との比較
- Other peptides or peptide-like compounds with similar functional groups and structural features.
- Examples include small peptides like glutathione or larger peptides like insulin.
Uniqueness:
- The specific sequence and arrangement of amino acids and functional groups give this compound unique properties and potential applications.
- Its complexity and specific functional groups may confer unique biological activity or chemical reactivity.
特性
分子式 |
C44H72N10O15 |
|---|---|
分子量 |
981.1 g/mol |
IUPAC名 |
2-[[2-[2-[[2-[[2-[[4-amino-2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C44H72N10O15/c1-19(2)14-28(48-37(61)27(45)18-55)38(62)49-29(16-25-10-12-26(58)13-11-25)39(63)50-30(17-32(46)59)40(64)54-35(24(9)57)43(67)52-33(21(5)6)41(65)47-22(7)36(60)53-34(23(8)56)42(66)51-31(44(68)69)15-20(3)4/h10-13,19-24,27-31,33-35,55-58H,14-18,45H2,1-9H3,(H2,46,59)(H,47,65)(H,48,61)(H,49,62)(H,50,63)(H,51,66)(H,52,67)(H,53,60)(H,54,64)(H,68,69) |
InChIキー |
HQPMZGASBMYMTQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(N-butoxy-C-methylcarbonimidoyl)-4-methyl-N-[1-(6-oxo-4-prop-2-enoxypyran-2-yl)butyl]-5H-1,3-thiazole-4-carboxamide;2-(N-butoxy-C-methylcarbonimidoyl)-4-methyl-N-[1-(6-oxo-4-prop-2-ynoxypyran-2-yl)butyl]-5H-1,3-thiazole-4-carboxamide;N-[1-[4-(cyclopropylmethoxy)-6-oxopyran-2-yl]butyl]-2-[N-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-C-methylcarbonimidoyl]-4-methyl-5H-1,3-thiazole-4-carboxamide;2-[N-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-C-methylcarbonimidoyl]-4-methyl-N-[1-(6-oxo-4-prop-2-enoxypyran-2-yl)butyl]-5H-1,3-thiazole-4-carboxamide](/img/structure/B13391626.png)
![1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine](/img/structure/B13391638.png)

![2-[(4-Nitrophenyl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B13391645.png)

![N-[5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B13391652.png)



![5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13391668.png)
![3-[N-(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)alanyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B13391672.png)
![2-[2-(2-Acetamidopropanoylamino)propanoylamino]propanoic acid](/img/structure/B13391673.png)
![N-(3-methoxy-2-methyl-16,18-dioxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide](/img/structure/B13391679.png)
